Product packaging for (4-Decanamidobenzyl)phosphonic acid(Cat. No.:)

(4-Decanamidobenzyl)phosphonic acid

Cat. No.: B11934329
M. Wt: 341.4 g/mol
InChI Key: MCTIGBRKGWRZIZ-UHFFFAOYSA-N
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Description

(4-Decanamidobenzyl)phosphonic acid is an organic phosphonic acid derivative with the molecular formula C17H28NO4P . This compound features a benzylphosphonic acid headgroup substituted with a decanamide chain at the para position. Compounds within this class of functionalized benzylphosphonates are of significant interest in chemical synthesis and materials science. They are frequently investigated as building blocks or intermediates in the development of more complex molecular structures . For instance, phosphonate/phosphonic acid functional groups are valuable in synthesizing peptide nanostructures and for facilitating the chemical production of challenging membrane protein sequences, where they can aid in improving solubility or act as key components in ligation protocols . Researchers value this chemical entity for its potential in creating novel materials and exploring supramolecular assembly. As a phosphonate, it offers a stable bioisostere for phosphate groups, making it relevant for designing enzyme inhibitors or functional biomimetics. This product is intended for research and development purposes in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28NO4P B11934329 (4-Decanamidobenzyl)phosphonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H28NO4P

Molecular Weight

341.4 g/mol

IUPAC Name

[4-(decanoylamino)phenyl]methylphosphonic acid

InChI

InChI=1S/C17H28NO4P/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22)

InChI Key

MCTIGBRKGWRZIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O

Origin of Product

United States

Biological Activities and Mechanistic Investigations of 4 Decanamidobenzyl Phosphonic Acid

Autotaxin (ATX) Inhibition by (4-Decanamidobenzyl)phosphonic Acid

This compound belongs to a class of lipid-like benzylphosphonic acid inhibitors designed to target autotaxin. ATX is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into LPA. nih.govmdpi.comnih.gov The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, tumor progression, and inflammation. nih.govnih.gov Inhibitors based on this phosphonate (B1237965) scaffold are therefore of significant therapeutic interest. nih.gov

Determination of Inhibitory Potency and Kinetic Parameters (e.g., Ki values)

Direct kinetic data for this compound is not prominently available in reviewed scientific literature. However, extensive data on its close analog, S32826, which features a 14-carbon acyl chain, establishes a benchmark for the potency of this inhibitor class. S32826 is a potent inhibitor of autotaxin with a reported half-maximal inhibitory concentration (IC₅₀) of 8.8 nM and shows similar efficacy against the α, β, and γ isoforms of the enzyme. nih.govmedchemexpress.comcaymanchem.com

Structure-activity relationship (SAR) studies on lysophosphatidylcholine (LPC) analogs reveal that the length of the hydrophobic tail is a critical determinant of ATX recognition and inhibition. nih.gov For saturated acyl chains, optimal inhibitory activity is observed with lengths of 14 (tetradecanoyl) and 16 (palmitoyl) carbons. nih.gov While the decanoyl (C10) chain of this compound is shorter, it is expected to confer inhibitory activity, though potentially with a different potency compared to its longer-chain counterparts.

Table 1: Inhibitory Potency of Selected Autotaxin Inhibitors

Compound Structure Type IC₅₀ (nM) Target
S32826 [4-(tetradecanoylamino)benzyl]phosphonic acid Benzylphosphonic Acid Analog 8.8 Autotaxin
PF-8380 Benzoxazolone derivative Small Molecule 2.8 Autotaxin

| HA130 | Boronic acid-based | Small Molecule | 28 | Autotaxin |

This table presents data for the well-characterized analog S32826 and other representative ATX inhibitors to provide context for the potency of this class of compounds.

Elucidation of Enzyme-Inhibitor Interaction Mechanisms

Inhibitors based on the substituted benzylphosphonic acid scaffold are understood to function by interacting with key domains of the autotaxin enzyme. The mechanism is generally described as competitive or mixed-mode inhibition. nih.gov The negatively charged phosphonate head group is designed to interact with the bimetallic zinc center within the catalytic active site of ATX, mimicking the phosphate (B84403) of the natural substrate. mdpi.com

Simultaneously, the hydrophobic lipid tail, in this case, the decanamide (B1670024) chain, occupies the deep hydrophobic pocket or tunnel within the ATX molecule that normally accommodates the fatty acid chain of the LPC substrate. mdpi.com This dual interaction ensures a high-affinity binding and effective blockade of the enzyme's catalytic function, preventing the substrate from accessing the active site.

Impact on Lysophosphatidic Acid (LPA) Production Pathways

The primary consequence of autotaxin inhibition by compounds like this compound is the direct blockade of the principal pathway for extracellular LPA production. nih.govnih.gov ATX is the main enzyme responsible for hydrolyzing abundant extracellular lysophospholipids, primarily LPC, to generate LPA. nih.gov

By inhibiting ATX, these phosphonate compounds effectively reduce the local and systemic concentrations of LPA. Studies on the analog S32826 have demonstrated its ability to potently inhibit the release of LPA from various cell types, including adipocytes and ovarian cancer cells. nih.govmedchemexpress.com For instance, S32826 was shown to dose-dependently inhibit LPA release from 3T3-F442A adipocytes with an IC₅₀ of 90 nM. medchemexpress.com This interruption of the ATX-LPA axis is the foundational therapeutic goal of these inhibitors. nih.gov

Modulation of Downstream Cellular Signaling Cascades

LPA exerts its diverse biological effects by binding to a family of at least six G protein-coupled receptors (LPAR1-6). nih.govnih.gov Activation of these receptors triggers multiple downstream signaling cascades that regulate critical cellular functions. nih.govnih.gov By preventing LPA production, ATX inhibitors like this compound indirectly suppress these signaling pathways.

Key pathways modulated by the ATX-LPA axis include:

Rho/ROCK pathway: Crucial for cytoskeletal organization, cell contraction, and migration.

PI3K/Akt pathway: A central regulator of cell survival, proliferation, and growth.

Ras-MAPK/ERK pathway: Involved in cell proliferation and differentiation. nih.gov

PLC/Ca²⁺ pathway: Regulates intracellular calcium mobilization and various cellular responses. nih.gov

Inhibition of these cascades has been observed in various experimental models. For example, blocking ATX activity has been shown to prevent the migration of breast cancer and melanoma cells, a process dependent on LPA receptor activation. nih.govnih.gov Furthermore, inhibiting the LPA pathway has been linked to reduced expression of fibrotic markers and decreased phosphorylation of signaling proteins like cofilin. medchemexpress.com

Broader Enzyme Inhibition Modalities of Phosphonate Derivatives

The use of a phosphonate group in the design of this compound is a well-established strategy in medicinal chemistry, leveraging the unique chemical properties of this functional group.

Mimicry of Tetrahedral Transition States in Enzyme Catalysis

A cornerstone of the inhibitory action of many phosphonate-based compounds is their ability to act as stable mimics of the tetrahedral transition state of enzymatic reactions involving phosphate esters. researchgate.netnih.gov The hydrolysis of a phosphate ester, the reaction catalyzed by enzymes like autotaxin, proceeds through a high-energy, transient tetrahedral intermediate. researchgate.netnih.gov

The phosphonate group (-PO₃²⁻-CH₂) is structurally analogous to the phosphate group (-PO₄³⁻), but the replacement of an ester oxygen with a carbon atom forms a P-C bond that is highly resistant to enzymatic and chemical hydrolysis. researchgate.netnih.gov This stability allows the phosphonate inhibitor to bind tightly within the enzyme's active site, mimicking the geometry and charge distribution of the fleeting transition state, but without being processed into a product. researchgate.netnih.gov This high-affinity binding effectively locks the enzyme in an inactive conformation, leading to potent inhibition. This principle has been successfully applied to design inhibitors for a wide range of enzymes, including peptidases and lipases. researchgate.net

Table 2: List of Mentioned Compounds

Compound Name
This compound
[4-(tetradecanoylamino)benzyl]phosphonic acid (S32826)
Lysophosphatidic acid (LPA)
Lysophosphatidylcholine (LPC)
PF-8380

Inhibition of Enzymes Utilizing Phosphate and Diphosphate Substrates

Phosphonates and bisphosphonates are recognized for their ability to inhibit enzymes that process phosphate and pyrophosphate substrates. Their structural similarity to the natural substrates allows them to act as competitive inhibitors, binding to the enzyme's active site but remaining chemically stable and resistant to the enzymatic reactions that phosphates and pyrophosphates undergo. This inhibitory action is the foundation for the pharmacological utility of this class of compounds.

Specific Examples of Phosphonate-Targeted Enzymes

The structural characteristics of this compound suggest its potential to interact with a range of enzymes. The following sections explore its putative inhibitory activities against specific enzyme classes based on findings from related phosphonate compounds.

Peptidases and Lipases

Phosphonates have been investigated as inhibitors of various hydrolytic enzymes, including peptidases and lipases. For instance, dipeptide phosphonates have demonstrated inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a serine protease. nih.govnih.gov These compounds act as specific and stable inhibitors of DPP-IV. nih.gov Similarly, certain phosphonates have been shown to irreversibly inhibit both microbial and mammalian lipases. nih.gov The mechanism of inhibition often involves the formation of a stable, covalent bond with a key amino acid residue in the enzyme's active site. While direct studies on this compound are not available, its phosphonate moiety suggests a potential for similar inhibitory actions. The lipophilic decanamide chain could further enhance its interaction with lipases, which act on lipid substrates.

Farnesyl Pyrophosphate Synthases

Farnesyl pyrophosphate synthase (FPPS) is a crucial enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of isoprenoids. It is a well-established target for nitrogen-containing bisphosphonates used in the treatment of bone resorption diseases. However, there is growing interest in developing non-bisphosphonate inhibitors of FPPS, particularly for applications in oncology. nih.gov These inhibitors function by mimicking the natural substrate, geranyl pyrophosphate or dimethylallyl pyrophosphate, and binding to the active site of FPPS, thereby preventing the synthesis of farnesyl pyrophosphate. The phosphonate group of this compound could potentially interact with the pyrophosphate binding site of FPPS, while the benzyl (B1604629) and decanamido groups could occupy adjacent hydrophobic pockets, leading to inhibition of the enzyme.

Tyrosinases

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for inhibitors aimed at treating hyperpigmentation. nih.gov Various phosphonic and phosphinic acid derivatives have been explored as tyrosinase inhibitors. nih.gov For example, a study on phosphonic and phosphinic acid derivatives containing a pyridine (B92270) moiety demonstrated inhibitory effects on mushroom tyrosinase, with some compounds exhibiting noncompetitive or mixed-type inhibition. nih.gov The inhibitory potential is often linked to the ability of the phosphonate or related groups to chelate the copper ions in the tyrosinase active site. Additionally, the presence of a benzyl group in other known tyrosinase inhibitors suggests that the (4-decanamidobenzyl) portion of the target compound could contribute to its binding affinity. bohrium.commdpi.com

Below is a table of tyrosinase inhibitors with their reported inhibitory activities.

CompoundIC50 (µM)Inhibition TypeSource Enzyme
[(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid (Compound 4) 300NoncompetitiveMushroom Tyrosinase
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one PotentCompetitiveMushroom Tyrosinase
Compound 9q (bearing 4-fluorobenzyl moieties) 34.67Mixed-typeMushroom Tyrosinase
Alanine (B10760859) Aminopeptidases (APN)

Alanine aminopeptidases are metalloproteases that play roles in various physiological processes, and their inhibition is a target for therapeutic intervention. Studies have shown that phosphonic acid analogues of amino acids can be potent inhibitors of these enzymes. nih.govnih.govresearchgate.net For example, phosphonic acid analogues of homophenylalanine and phenylalanine have demonstrated inhibitory activity against both human and porcine alanine aminopeptidases, with inhibition constants in the submicromolar to micromolar range. nih.govresearchgate.net The phosphonate group is believed to interact with the zinc ion in the active site of the enzyme. The structure of this compound, with its benzylphosphonic acid core, shares similarities with these known inhibitors, suggesting it could also exhibit inhibitory activity against APN.

The following table summarizes the inhibitory activity of some phosphonic acid analogues against alanine aminopeptidases.

CompoundTarget EnzymeInhibition Constant (Ki)
1-amino-3-(3-fluorophenyl) propylphosphonic acid hAPNSubmicromolar range
1-amino-3-(3-fluorophenyl) propylphosphonic acid pAPNMicromolar range
Neutral Endopeptidases

Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease involved in the degradation of several vasoactive peptides. Inhibition of NEP is a therapeutic strategy for cardiovascular diseases. nih.govnih.gov N-Phosphonomethyl dipeptides have been designed as dual inhibitors of NEP and angiotensin-converting enzyme (ACE). capes.gov.br These inhibitors typically feature a phosphonate group to chelate the active site zinc ion and peptide-like structures to interact with the substrate-binding pockets. While this compound is not a dipeptide, its benzylphosphonic acid moiety could potentially interact with the active site of NEP, and the decanamido side chain could occupy a hydrophobic subsite, leading to enzyme inhibition.

Information regarding this compound Not Available in Publicly Accessible Scientific Literature

Specifically, the following critical information, which forms the basis of the requested article, could not be located:

Enzymes Involved in Cholesterol Biosynthesis: No scientific evidence was found to link this compound to the modulation of enzymes involved in the cholesterol biosynthesis pathway.

Investigations in Fibrotic Models: There is a lack of specific studies investigating the effects of this compound in in vitro and in vivo models directly pertinent to fibrotic conditions.

Analysis of Biological Markers: Detailed analyses of the compound's impact on relevant biological markers and mediators of fibrosis, such as lung collagen, bronchoalveolar lavage cell counts, total protein, and TGF-β levels, are not available in the reviewed literature.

Effects on Gene Expression and Cellular Pathways: The requested information on the effects of this compound on gene expression and cellular regulatory pathways, particularly the downregulation of Bid, could not be substantiated through existing research.

Comparative Biological Studies: Direct comparative studies of this compound with other structurally related acylamino- and benzylphosphonic acid derivatives, as outlined, were not found.

The citations provided within the user's outline—,,,, and—could not be located or identified through comprehensive search queries. It is highly probable that these sources contain the specific and detailed information required to construct the requested article.

Due to the strict adherence to the provided outline and the commitment to scientific accuracy based on verifiable sources, the generation of the article is not possible without access to these specific citations or other publicly available research that addresses these detailed points. Should the user be able to provide the full text or accessible links to the cited literature, the request to generate the article can be revisited.

Comparative Biological Studies with Structurally Related Phosphonate Scaffolds

Analysis of Specific Substituent Effects on Biological Activity Profiles of this compound and Its Analogs

The biological activity of this compound and its related analogs is significantly influenced by the nature of various substituents on the molecule. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of the acyl chain, the aromatic ring, and the phosphonate moiety in modulating the inhibitory potency of these compounds, primarily as inhibitors of the enzyme autotaxin (ATX).

The Influence of the Acyl Amide Chain

The length and composition of the acyl amide chain at the 4-position of the benzyl ring are critical determinants of inhibitory activity. Research has shown that a long, hydrophobic chain is generally required for potent inhibition of autotaxin. For instance, in a series of (4-acylamidobenzyl)phosphonic acids, the parent compound with a tetradecanoylamino group, (4-(tetradecanoylamino)benzyl)phosphonic acid (S32826), was identified as a nanomolar inhibitor of ATX. nih.gov Shortening this chain has been shown to reduce inhibitory potency, highlighting the importance of the hydrophobic tail for interaction with the enzyme's active site. nih.gov

In a study by Gupte et al., various modifications to the linker between the hydrophobic chain and the benzyl ring were investigated. nih.gov It was observed that replacing the amide linkage with other functional groups such as a sulfonamide, ether, or an alkene generally led to a decrease in inhibitory potency against autotaxin. nih.gov This suggests that the amide bond itself may play a role in the compound's interaction with the target enzyme, possibly through hydrogen bonding.

Table 1: Effect of Acyl Chain and Linker Modification on Autotaxin Inhibition

Compound Linker Modification Acyl/Alkyl Chain % Inhibition of FS-3 Hydrolysis at 10 µM
S32826 Amide Tetradecanoyl 97%
4 Sulfonamide - Reduced potency
10 Ether - Decreased potency
18 Alkene - Decreased potency

Data sourced from Gupte et al. (2012). nih.gov

The Role of the Aromatic Ring System

The benzylphosphonic acid core is another key structural feature amenable to modification to explore SAR. The aromatic ring serves as a scaffold to orient the lipophilic acyl chain and the acidic phosphonate group. Gupte and colleagues explored the effect of replacing the benzyl ring with a naphthalen-2-yl-methyl phosphonic acid scaffold. nih.gov Their findings indicated that this modification could be well-tolerated, with some naphthalene (B1677914) analogs exhibiting potent autotaxin inhibition. nih.gov

Specifically, modification of the side chain at the 6-position of the naphthalen-2-yl-methyl phosphonic acid scaffold showed that a 10-carbon sidechain was more effective than an 11-carbon chain. nih.gov The introduction of an alkene in the side chain had differential effects depending on the chain length. nih.gov

Table 2: Comparison of Benzyl and Naphthalene Scaffolds as Autotaxin Inhibitors

Compound Aromatic Scaffold % Inhibition of FS-3 Hydrolysis at 10 µM
22 4-Substituted Benzyl Phosphonic Acid 95%
30b 6-Substituted Naphthalen-2-yl-methyl Phosphonic Acid 83%

Data sourced from Gupte et al. (2012). nih.gov

Substituent Effects on the Phosphonate Group

The phosphonic acid moiety is a critical component for the biological activity of these compounds, likely by mimicking the phosphate group of the natural substrate of autotaxin, lysophosphatidylcholine (LPC). nih.gov Research on related phosphonate analogs of lysophosphatidic acid (LPA) has shown that substitutions at the α- and β-positions relative to the phosphonate can influence inhibitory activity. For instance, in a series of LPA phosphonate analogs, β-hydroxy phosphonates were identified as potent autotaxin inhibitors. nih.gov

In the context of (4-acylamidobenzyl)phosphonic acids, introducing substituents at the α-position to the phosphonate has been explored as a strategy to improve physicochemical properties such as solubility. nih.gov However, the addition of α-halo or α-hydroxy substituents, while increasing solubility, generally resulted in a reduction of autotaxin inhibition. nih.gov This indicates a high degree of steric and electronic sensitivity in the immediate vicinity of the phosphonate headgroup. Furthermore, converting the phosphate to a thiophosphate in a related scaffold was shown to increase efficacy. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Impact of the Decanamide (B1670024) Moiety on Autotaxin Inhibition and Selectivity

The decanamide moiety, consisting of a ten-carbon alkyl chain attached via an amide linkage, plays a crucial role in anchoring the inhibitor within the hydrophobic pocket of the autotaxin enzyme. nih.gov This lipid-like tail mimics the endogenous substrate, lysophosphatidylcholine (B164491) (LPC), allowing it to occupy a deep, T-shaped binding pocket in the catalytic domain of ATX. nih.gov

The length of the alkyl chain in the amide-linked portion of benzylphosphonate inhibitors is a critical determinant of their inhibitory potency. Research on a series of aromatic phosphonates, based on the scaffold of the nanomolar ATX inhibitor S32826 ([4-(tetradecanoylamino)benzyl]phosphonic acid), has demonstrated a clear correlation between chain length and activity. nih.govnih.gov

Shortening the acyl chain from the fourteen carbons of the tetradecanoyl group in S32826 to the ten carbons of a decanoyl amide resulted in compounds that retained high potency. nih.gov This modification was found to be encouraging as it also led to a significant decrease in the calculated lipophilicity (cLogP), which is predicted to improve aqueous solubility—a major limitation of earlier, more lipophilic analogs. nih.govnih.gov However, further reduction of the chain length to a heptanoyl amide (seven carbons) resulted in a dramatic loss of inhibitory activity, with potency decreasing into the micromolar range. nih.gov This suggests that a chain of at least ten carbons is necessary to effectively engage with the hydrophobic binding pocket of the enzyme and achieve potent inhibition.

Compound AnalogueAcyl ChainATX Inhibition (Ki)
Tetradecanoyl Amide Derivative C13H27COPotent (Ki = 6.1 nM for α-fluoro analog) nih.gov
Decanoyl Amide Derivative C9H19COPotent (Ki = 18.0 nM for methylene (B1212753) analog) nih.gov
Heptanoyl Amide Derivative C6H13COReduced Potency (Ki in 0.5-1.0 µM range) nih.gov

Data sourced from studies on α-substituted phosphonate (B1237965) analogs. nih.gov

The amide bond provides a rigidifying element that helps to correctly orient the lipophilic alkyl chain relative to the benzylphosphonic acid core. While extensive studies on various amide bond conformations are limited in the available literature, the prevalence of the para-substituted benzylamide motif in numerous potent ATX inhibitors underscores its efficacy. This specific arrangement effectively positions the alkyl chain to enter the hydrophobic tunnel while allowing the phosphonate head to interact with the catalytic site. The development of new lead compounds is frequently based on this 4-substituted benzylphosphonic acid scaffold. nih.govresearchgate.net

Significance of the Benzylphosphonic Acid Core

The benzylphosphonic acid group serves as the central scaffold of the inhibitor, linking the lipid-mimicking tail to the catalytically-interacting head group. Its structural and electronic properties are vital for proper recognition and binding at the enzyme's active site.

In drug design, modifying the electronic and steric properties of a phenyl ring with various substituents is a common strategy to enhance binding and optimize pharmacokinetic properties. nih.gov For instance, the introduction of a fluorine atom onto the benzyl (B1604629) moiety of some inhibitors has been shown to direct the group deep into the hydrophobic pocket of the enzyme. nih.gov While systematic studies detailing the effects of a wide range of substituents directly on the phenyl ring of (4-Decanamidobenzyl)phosphonic acid are not extensively documented in the reviewed literature, the underlying principle remains a key tool for medicinal chemists in optimizing lead compounds.

The phosphonic acid group is a critical component for ATX inhibition, acting as a bioisostere of the phosphate (B84403) head group in the natural substrate, LPC. beilstein-journals.org Its ability to chelate the two zinc ions in the bimetallic catalytic center of ATX is fundamental to its inhibitory mechanism. nih.gov

Researchers have explored several bioisosteric modifications to modulate activity and improve drug-like properties. One approach involves introducing substituents on the carbon atom alpha to the phosphonate. nih.govnih.gov For example, α-fluoro and α-bromo substitutions on the methylene phosphonate of the tetradecanoyl amide analog resulted in highly potent inhibitors. nih.gov An α-hydroxy substituent also maintained good, albeit slightly reduced, inhibitory activity while significantly improving predicted aqueous solubility. nih.gov These results demonstrate that the immediate environment of the phosphonic acid can be fine-tuned to enhance inhibitor characteristics. Furthermore, the development of entirely different acidic head groups, such as boronic acid, which also interact with the catalytic site, validates the strategy of using phosphonate bioisosteres in the design of novel ATX inhibitors. nih.govacs.org

α-Substituent on Methylene PhosphonateATX Inhibition (Ki) (Tetradecanoyl Analog)ATX Inhibition (Ki) (Decanoyl Analog)
None (Methylene) Potent18.0 nM nih.gov
α-hydroxy Potent (Ki = 11.2 nM) nih.gov24.2 nM nih.gov
α-fluoro Most Potent (Ki = 6.1 nM) nih.gov42.1 nM nih.gov
α-bromo Very Potent (Ki = 8.1 nM) nih.gov30.0 nM nih.gov

Data derived from a study on S32826 analogs. nih.gov

Computational Approaches in Rational Molecular Design

Computational chemistry provides powerful tools for the rational design of molecules, offering insights that guide synthetic efforts and reduce the need for extensive empirical screening. These methods allow for the visualization of molecular interactions and the prediction of biological activity before a compound is ever synthesized.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, this involves simulating its interaction with the active site of its primary target, the enzyme autotaxin (ATX). nih.govmdpi.com ATX possesses a well-defined binding site characterized by a bimetallic catalytic center, a hydrophobic pocket that accommodates the lipid tail of the substrate, and an allosteric tunnel. mdpi.comnih.gov

In a typical docking simulation, the phosphonic acid headgroup of the inhibitor is positioned to interact with the key catalytic residues and metal ions in the active site. The benzyl group acts as a rigid spacer, while the lipophilic decanamide tail is oriented to fit within the hydrophobic pocket, mimicking the natural substrate, lysophosphatidylcholine (LPC). mdpi.com The simulation calculates a "docking score," an estimation of the binding affinity, and reveals specific molecular interactions such as hydrogen bonds, hydrophobic contacts, and ionic interactions that stabilize the ligand-enzyme complex. nih.gov For instance, analysis of similar phosphonic acid inhibitors docked in related protein kinases has shown crucial hydrogen bonds with residues like THR38, GLY227, and LYS105 and pi-pi stacking interactions with tyrosine residues. nih.gov

Table 1: Example of Key Molecular Interactions for a Docked Phosphonic Acid Ligand in a Kinase Domain. nih.gov
Interaction TypeLigand GroupProtein ResiduePredicted Role
Hydrogen BondPhosphonate OxygenTHR215, LYS221Anchoring the headgroup in the active site
Hydrogen BondAmide NHASP159Orienting the core structure
Salt BridgePhosphonate OxygenLYS105, LYS221Strong electrostatic anchoring
Pi-Pi StackingBenzene RingTYR170, TYR174Stabilizing the aromatic core

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This method is valuable in the development of ATX inhibitors, where a set of analogs, such as various 4-substituted benzyl phosphonic acids, can be analyzed to build a predictive model. nih.govmdpi.com

The process involves calculating a wide range of molecular descriptors for each compound, which quantify various physicochemical properties like electronic effects, hydrophobicity, and molecular shape. nih.gov Software such as PaDEL is used to generate these descriptors. nih.gov A mathematical model is then developed that relates these descriptors to the measured inhibitory activity (e.g., IC₅₀ values). The resulting QSAR equation can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent inhibitors. nih.gov For a series of ATX inhibitors, a QSAR model might reveal that increased lipophilicity in the tail and specific electronic properties on the aromatic ring lead to higher potency. mdpi.com

Beyond the initial docking score, more rigorous computational methods can be used to predict the binding affinity (often expressed as the dissociation constant, Kᵢ, or binding free energy, ΔG) with greater accuracy. nih.gov Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP) calculate the free energy change upon ligand binding. nih.gov These calculations account for factors such as solvent effects and conformational changes, providing a more detailed energetic profile of the interaction. nih.gov

These predictive models are trained on large datasets of protein-ligand complexes with experimentally determined binding affinities. nih.govnih.gov By applying these validated models, researchers can theoretically compare the binding affinity of this compound to that of other inhibitors or the natural substrate. nih.gov This allows for the in silico screening of virtual compounds and prioritization of candidates with the highest predicted affinity and specificity for the target enzyme, thereby streamlining the drug discovery process. nih.gov

Strategic Design for Modulating Biological Performance

The ultimate goal of molecular design is to create a compound with optimal biological properties, including high potency, selectivity, and metabolic stability. This is achieved through strategic modifications of the molecule's functional groups.

The structure of this compound offers several points for modification to enhance its interaction with autotaxin. The molecule can be conceptually divided into three key pharmacophoric elements:

Phosphonic Acid Headgroup : This acidic group is critical for activity, acting as a transition-state analog that coordinates with the two zinc ions in the catalytic site of ATX. mdpi.comnih.gov Its negative charge at physiological pH allows for strong ionic interactions with positively charged residues, anchoring the inhibitor in the active site.

Lipophilic Acyl Chain : The decanamide tail is designed to occupy the deep, hydrophobic substrate-binding pocket of ATX. mdpi.com The length and nature of this chain are crucial. Studies on related benzyl phosphonic acid analogs show that the potency against ATX is highly dependent on the length of the acyl chain, with variations leading to significant changes in inhibitory activity. nih.gov

Benzyl Spacer : This aromatic ring serves as a scaffold, correctly positioning the phosphonic acid head and the lipophilic tail. Substitutions on this ring can further refine binding affinity and selectivity.

Research on a series of 4-substituted benzyl phosphonic acids demonstrated the importance of these functional groups. The compound this compound (referred to as compound 22 in a key study) was identified as a highly potent inhibitor of ATX, showcasing the successful optimization of these groups for target interaction. nih.gov

Table 2: Structure-Activity Relationship (SAR) for Selected 4-Substituted Benzyl Phosphonic Acid Analogs as ATX Inhibitors. nih.gov
CompoundSubstitution at 4-position of Benzyl RingATX Inhibition (% at 10 µM)
Analog A-NHCO(CH₂)₄CH₃ (Hexanamide)79%
Analog B-NHCO(CH₂)₆CH₃ (Octanamide)92%
This compound (Cmpd 22)-NHCO(CH₂)₈CH₃ (Decanamide)95%
Analog C-NHCO(CH₂)₁₀CH₃ (Dodecanamide)89%

Beyond target affinity, rational chemical design aims to improve a molecule's pharmacokinetic properties, such as its stability in biological systems. The phosphonic acid group, while crucial for activity, is also metabolically robust compared to a phosphate ester, making it less susceptible to hydrolysis by phosphatases. nih.gov This inherent stability contributes to a longer biological half-life.

Indeed, this compound (compound 22) was found to have an average terminal half-life of 10 hours in mice. nih.gov This favorable stability allows the compound to exert a long-lasting biological effect, demonstrated by its ability to significantly reduce plasma lysophosphatidic acid (LPA) levels over an extended period. nih.gov Such properties make it not only a promising therapeutic lead but also an invaluable research tool. Its potency and stability allow for its use in both in vitro and in vivo studies to probe the function of the ATX-LPA signaling axis in various physiological and pathological processes, such as cancer metastasis. nih.gov

Advanced Research Directions and Future Perspectives in 4 Decanamidobenzyl Phosphonic Acid Research

Elucidation of Unexplored Biological Targets and Pathways

While the primary targets of (4-Decanamidobenzyl)phosphonic acid may be known, a comprehensive understanding of its full biological activity requires a deeper investigation into its secondary interactions and broader network effects.

Exploration of Interconnected Biological Networks and Systems-Level Impact

Beyond one-to-one interactions, it is imperative to understand how this compound influences the complex web of biological networks. Systems biology offers a holistic platform to integrate data from various levels of biological organization—from molecules to cells and organs—to model the effects of a drug. frontiersin.orgnih.gov This approach moves beyond single targets to analyze how the compound perturbs entire pathways and cellular systems, which is critical for understanding complex diseases. nih.gov

By analyzing high-throughput datasets, such as those from genomics, proteomics, and metabolomics, researchers can construct and model disease-corrupted networks. nih.gov This allows for the identification of key nodes and pathways that are modulated by the compound, providing insights into its mechanism of action and potential for drug repurposing or combination therapies. frontiersin.orgnih.gov Such network-based analyses can help predict drug responses and identify biomarkers for patient selection in clinical trials. frontiersin.org

Development of Innovative Synthetic Methodologies

The synthesis of this compound and its analogs is a critical aspect of its research and development. Future efforts will likely focus on creating more complex and specific molecules while adhering to principles of sustainability.

Chemo- and Stereoselective Synthesis of Complex Analogs

The biological activity of phosphonates can be highly dependent on their three-dimensional structure. Therefore, the development of chemo- and stereoselective synthetic methods is paramount for producing complex analogs of this compound with enhanced potency and selectivity. Research into the synthesis of phosphonate (B1237965) analogs of natural products has demonstrated the importance of stereochemistry for inhibitory activity. nih.govnih.gov

Future synthetic strategies will likely involve the use of advanced catalytic systems to control the formation of specific stereoisomers. For example, palladium-catalyzed cross-coupling reactions are used to form the crucial C-P bond in benzylphosphonates. organic-chemistry.org The synthesis of monocyclic phosphonate analogs has been achieved through multi-step sequences involving reactions like hydrogenation and cyclization to create specific ring structures. nih.gov These approaches provide a foundation for creating a diverse library of analogs for structure-activity relationship (SAR) studies.

Integration of Sustainable and Green Chemistry Principles in Phosphonate Synthesis

The chemical industry is increasingly moving towards more environmentally friendly processes. bioengineer.orgsciencedaily.com For phosphonate synthesis, this involves developing methods that are more energy-efficient, use less hazardous materials, and are more atom-economical. mdpi.comresearchgate.net Green chemistry principles are being applied to the synthesis of phosphonates through various innovative techniques. rsc.orgbiofueldaily.com

Microwave-assisted synthesis, for example, can significantly accelerate reactions and improve yields, often under solvent-free conditions. nih.govmdpi.com This method has been successfully used for the synthesis of various phosphonates, including heterocyclic derivatives. mdpi.comresearchgate.net Flow chemistry, where reactions are carried out in continuously flowing streams, offers advantages in terms of safety, scalability, and control over reaction conditions. researchgate.netthieme-connect.comlew.ro The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) and catalysts such as potassium iodide (KI) also contributes to more sustainable synthetic protocols. frontiersin.org

Table 2: Green Chemistry Approaches in Phosphonate Synthesis

TechniquePrincipleAdvantages
Microwave-Assisted Synthesis Uses microwave energy to rapidly and efficiently heat reaction mixtures. rsc.orgFaster reaction times, higher yields, often solvent-free. mdpi.comnih.gov
Flow Chemistry Reagents are continuously pumped through a reactor. researchgate.netEnhanced safety, better heat and mass transfer, easy scalability. thieme-connect.comlew.ro
Ultrasound-Assisted Synthesis Utilizes sonic waves to agitate the reaction medium. rsc.orgEnergy efficient, can be performed without solvents. rsc.org
Use of Green Solvents/Catalysts Employs non-toxic, renewable solvents (e.g., water, PEG) and catalysts. rsc.orgfrontiersin.orgReduced environmental impact, safer reaction conditions. frontiersin.org

Integration with Multi-Omics and Systems Biology Platforms

To gain a comprehensive understanding of the effects of this compound, future research will need to integrate multiple layers of biological data. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for this purpose. nih.govfrontiersin.org

By integrating these diverse datasets, researchers can build predictive models of complex diseases and drug responses. nih.gov This integrated analysis can reveal connections between genetic variations, changes in gene and protein expression, and metabolic shifts that occur in response to the compound. nih.gov For instance, a multi-omics machine learning model was able to uncover the modes of action for small molecules, even for compounds with unrelated structures. researchgate.net

This systems-level view is crucial for identifying novel drug targets, understanding mechanisms of action, and discovering biomarkers to predict therapeutic efficacy. numberanalytics.comspringernature.com The combination of multi-omics data with computational modeling and artificial intelligence can accelerate the early stages of drug discovery by identifying promising lead compounds and potential new indications for existing drugs. ahajournals.orgyoutube.com

Proteomics for Comprehensive Target Identification and Validation

A critical step in the development of any bioactive compound is the identification of its molecular targets. Chemical proteomics, particularly activity-based protein profiling (ABPP), offers a powerful suite of tools for this purpose. nih.govwikipedia.org ABPP utilizes chemical probes to tag and identify active enzymes within a complex biological sample. wikipedia.org For a compound like this compound, which contains a phosphonate group, specialized ABPP strategies can be employed. The phosphonate moiety can act as a "warhead" that covalently binds to the active site of target enzymes, or it can be used as an affinity handle for enrichment. nih.govnih.gov

One such technique, known as PhosID-ABPP, uses phosphonate affinity tags for the efficient and selective enrichment of peptides that are bound to an activity-based probe. nih.govnih.gov This method allows for the direct identification of the precise binding site of the probe on the target protein. nih.gov By designing a probe based on the this compound scaffold, researchers could identify its direct protein targets in a cellular context. A competitive ABPP approach could also be used, where the proteome is pre-incubated with this compound before being treated with a broad-spectrum phosphonate probe. researchgate.net Proteins that show reduced labeling by the probe are considered potential targets of the compound.

The data generated from these proteomics experiments can be vast, often identifying hundreds of potential protein interactions. nih.gov Bioinformatic analysis is then crucial to prioritize the most likely and functionally relevant targets.

Table 1: Potential Protein Classes Targeted by Phosphonate Probes

Protein ClassRationale for TargetingPotential Research Application for this compound
Serine HydrolasesThe phosphonate group can mimic the tetrahedral transition state of serine hydrolase-catalyzed reactions. wikipedia.orgrsc.orgIdentification of novel enzyme inhibitors for inflammatory or metabolic diseases.
MetalloproteasesThe phosphonate can act as a zinc-binding group, targeting the active site of metalloproteases.Development of therapeutics for cancer or cardiovascular diseases.
Protein KinasesPhosphonates can be designed to target the ATP-binding pocket of kinases. nih.govnih.govuu.nlDiscovery of selective kinase inhibitors for oncology and immunology.
PhosphatasesAs phosphate (B84403) mimics, phosphonates can inhibit phosphatases involved in cell signaling. nih.govresearchgate.netElucidation of signaling pathways and development of probes for disease diagnostics.

Metabolomics for Detailed Pathway Perturbation Analysis

While proteomics identifies the direct targets of a compound, metabolomics provides a snapshot of the downstream functional consequences of these interactions. By analyzing the global changes in small-molecule metabolites within a cell or organism after treatment with this compound, researchers can gain a detailed understanding of the metabolic pathways that are perturbed. mdpi.comnih.gov

Untargeted metabolomics, using techniques like liquid chromatography-mass spectrometry (LC-MS), can identify hundreds to thousands of metabolites simultaneously. mdpi.commdpi.com Statistical analysis can then pinpoint which metabolites are significantly altered in response to the compound. nih.gov This information is then mapped onto known metabolic pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to reveal which cellular processes are most affected. mdpi.commdpi.com

For instance, if proteomics studies identify a particular enzyme as a target of this compound, metabolomics can confirm this by showing an accumulation of the enzyme's substrate and a depletion of its product. Furthermore, metabolomics can uncover unexpected off-target effects or reveal the compound's impact on interconnected metabolic networks. nih.gov For example, studies on other phosphonate compounds have shown significant alterations in pathways such as glycolysis, the pentose (B10789219) phosphate pathway, and amino acid metabolism. nih.govnih.gov

Table 2: Metabolic Pathways Potentially Perturbed by Phosphonate Compounds

Metabolic PathwayPotential Effect of this compoundMethod of Analysis
Glycolysis/GluconeogenesisInhibition of key enzymes could lead to altered glucose metabolism.LC-MS-based untargeted metabolomics to measure changes in glycolytic intermediates. nih.govphysiology.org
Pentose Phosphate PathwayDisruption could affect nucleotide biosynthesis and the cellular redox state.Isotope tracing studies combined with mass spectrometry to track carbon flux through the pathway. nih.gov
Amino Acid MetabolismInhibition of aminotransferases or other related enzymes could alter amino acid pools.Targeted amino acid analysis using LC-MS or GC-MS. nih.gov
Lipid MetabolismInterference with fatty acid synthesis or degradation pathways.Lipidomics analysis to profile changes in various lipid species.

Innovation in Molecular Probes and Tools for Biomedical Research

To further investigate the biological activity of this compound, the development of specialized molecular probes and delivery systems is essential. These tools can provide insights into the compound's subcellular localization, target engagement, and biodistribution.

Design of Labeled this compound for Advanced Biological Imaging and Tracking

Attaching a reporter tag, such as a fluorophore, to the this compound molecule allows for its visualization within living cells and tissues. nih.govresearchgate.net The design of such a labeled probe requires careful consideration to ensure that the tag does not interfere with the compound's biological activity. The linker used to attach the tag should be stable and positioned on a part of the molecule that is not critical for target binding.

A variety of fluorescent dyes are available, with different excitation and emission wavelengths suitable for different imaging applications. nih.gov For live-cell imaging, cell-permeant dyes are preferred. fluorofinder.com The use of near-infrared (NIR) dyes can be advantageous for in vivo imaging due to reduced tissue autofluorescence. nih.gov For example, a fluorescently labeled version of this compound could be used to:

Determine its subcellular localization (e.g., cytoplasm, nucleus, mitochondria). semanticscholar.org

Visualize its accumulation in specific cell types or tissues.

Monitor target engagement in real-time using techniques like fluorescence resonance energy transfer (FRET).

Table 3: Common Fluorophores for Labeling Biological Probes

FluorophoreExcitation (nm)Emission (nm)Key Features
Fluorescein (FITC)~494~518Bright green fluorescence, pH-sensitive. nih.gov
Rhodamine~550~570Photostable, various derivatives available. wikipedia.org
Cyanine Dyes (e.g., Cy3, Cy5)550-650570-670Bright and photostable, available in a range of colors.
Near-Infrared (NIR) Dyes700-900720-920Deep tissue penetration, low autofluorescence. nih.gov

Development of Chemical Conjugates for Targeted Delivery to Specific Cellular Compartments

To enhance the therapeutic efficacy and reduce potential off-target effects of this compound, it can be conjugated to a targeting moiety that directs it to specific cells or subcellular compartments. nih.govnih.gov This approach is particularly promising for applications where the target protein is localized within a specific organelle, such as the mitochondria or the nucleus. nih.gov

The conjugation strategy typically involves a linker that connects the phosphonic acid to the targeting ligand. nih.gov The choice of linker is crucial and can be designed to be stable or cleavable under specific conditions (e.g., in the acidic environment of a lysosome or in the presence of specific enzymes). Common targeting ligands include:

Peptides: Short peptides can be used to target specific cell surface receptors or to facilitate transport across the cell membrane. nih.gov

Antibodies: Monoclonal antibodies can provide high specificity for cell surface antigens that are overexpressed on diseased cells.

Small molecules: Ligands for specific receptors, such as folate, can be used to target cancer cells. mdpi.com

For example, conjugating this compound to a mitochondria-targeting peptide could enhance its accumulation in this organelle, increasing its potency if its target resides there.

Table 4: Components of a Chemical Conjugate for Targeted Delivery

ComponentExampleFunction
DrugThis compoundThe active therapeutic agent.
LinkerPolyethylene glycol (PEG), cleavable peptidesConnects the drug to the targeting moiety and can influence solubility and pharmacokinetics. nih.gov
Targeting MoietyFolate, RGD peptide, anti-EGFR antibodyDirects the conjugate to a specific cell type or tissue. nih.govmdpi.com
Organelle-Targeting SignalMitochondrial targeting sequence (MTS), nuclear localization signal (NLS)Directs the conjugate to a specific subcellular compartment. nih.gov

Theoretical and Computational Chemistry Advancements

In parallel with experimental approaches, theoretical and computational methods are playing an increasingly important role in understanding and optimizing the properties of drug candidates like this compound.

Advanced Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of biological macromolecules at an atomic level. youtube.com For this compound, MD simulations can be used to:

Predict binding modes: By docking the compound into the active site of a putative target enzyme, MD simulations can refine the binding pose and identify key interactions. nih.gov

Analyze conformational changes: Simulations can reveal how the binding of the ligand induces conformational changes in the enzyme, which can be crucial for its inhibitory activity. nih.gov

Calculate binding free energies: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity of the compound for its target, providing a theoretical basis for its potency. nih.gov

These simulations can guide the rational design of more potent and selective analogues of this compound by identifying which parts of the molecule are most important for binding and which can be modified to improve its properties. The insights gained from MD simulations can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. youtube.com

Table 5: Key Aspects of Molecular Dynamics Simulations for Drug Discovery

Simulation AspectDescriptionRelevance to this compound Research
Force Field A set of parameters that describes the potential energy of the system.Accurate representation of the phosphonate group is crucial for reliable simulations.
Solvent Model Explicit or implicit representation of the surrounding water molecules.Influences the dynamics and interactions of the protein-ligand complex. youtube.com
Simulation Time The length of the simulation, typically on the nanosecond to microsecond scale.Longer simulations are needed to capture larger conformational changes.
Analysis Calculation of properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energies.Provides quantitative insights into the stability and dynamics of the complex.

Quantum Chemical Calculations for Fine-Grained Mechanistic Elucidation

In the ongoing exploration of this compound and its derivatives, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are emerging as a powerful tool for achieving a deep, molecular-level understanding of its behavior. These computational methods allow researchers to model the electronic structure and predict the reactivity of molecules with a high degree of accuracy, offering insights that are often difficult or impossible to obtain through experimental means alone. The application of these techniques to this compound is poised to illuminate reaction mechanisms, conformational preferences, and intermolecular interactions, thereby guiding the rational design of new materials and biologically active agents.

A key area where quantum chemical calculations can provide profound insights is in the elucidation of the synthetic pathways leading to this compound. For instance, the formation of the amide bond between 4-(aminobenzyl)phosphonic acid and decanoic acid, or a derivative thereof, can be modeled to determine the most energetically favorable reaction pathway. DFT calculations can be employed to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. rsc.org This allows for a comparison of different proposed mechanisms, such as direct amidation versus a process involving an activated carboxylic acid intermediate.

Furthermore, the conformational landscape of this compound, which is characterized by its flexible decanamido chain and the rotatable bonds of the benzylphosphonic acid moiety, can be comprehensively explored using quantum chemical methods. By calculating the relative energies of different conformers, the most stable three-dimensional structures of the molecule can be identified. This information is crucial for understanding how the molecule interacts with its environment, whether in solution, in a solid-state assembly, or at a biological interface. The energy barriers between different conformations can also be calculated, providing insights into the molecule's dynamic behavior.

The interaction of this compound with other molecules or surfaces is another area ripe for investigation using quantum chemical calculations. For example, the phosphonic acid group is known to be an effective anchor to metal oxide surfaces, a property that is critical for the development of new surface coatings and functionalized nanomaterials. uantwerpen.beacs.org DFT calculations can be used to model the adsorption of this compound onto a surface like titanium dioxide, determining the preferred binding mode (e.g., monodentate, bidentate, or tridentate) and the strength of the interaction. uantwerpen.beacs.org Similarly, the potential for self-assembly through hydrogen bonding between the amide and phosphonic acid groups of adjacent molecules can be investigated by calculating the interaction energies of dimers and larger aggregates. d-nb.info

Finally, quantum chemical calculations can be used to predict the intrinsic reactivity of this compound. For example, the acidity of the phosphonic acid group, represented by its pKa values, can be calculated and correlated with experimental measurements. These calculations can also shed light on the reactivity of the molecule in different chemical environments, such as its susceptibility to hydrolysis under acidic or basic conditions. nih.gov By providing a detailed picture of the electronic structure, these computational studies can help to explain and predict the chemical behavior of this compound, paving the way for its application in a wide range of scientific and technological fields.

Interactive Data Tables

The following table presents hypothetical data for illustrative purposes.

ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)
1Extended Alkyl Chain, Planar Amide0.00C-C-C-C = 180, C-N-C=O = 180
2Folded Alkyl Chain, Planar Amide2.5C-C-C-C = 60, C-N-C=O = 180
3Extended Alkyl Chain, Non-Planar Amide5.2C-C-C-C = 180, C-N-C=O = 150

The following table presents hypothetical data for illustrative purposes.

Reaction PathwayDescriptionActivation Energy (kcal/mol)
Direct AmidationDirect reaction of the amine and carboxylic acid45.7
With Carbodiimide (B86325)Reaction involving a carbodiimide activating agent25.3

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Decanamidobenzyl)phosphonic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of phosphonic acid derivatives often involves dealkylation of dialkyl phosphonates using HCl or the McKenna procedure (bromotrimethylsilane followed by methanolysis) . For this compound, introducing the decanamido group may require coupling reactions (e.g., amidation) post-phosphonate formation. Optimization of pH, temperature, and catalysts (e.g., carbodiimides for amide bond formation) is critical to avoid side reactions. Purity can be assessed via 31^{31}P NMR and HPLC-MS.

Q. How can researchers reliably quantify this compound in complex matrices like plant tissues or biological fluids?

  • Methodology : Use LC-MS/MS with isotopically labeled internal standards to mitigate matrix effects. Calibration curves must account for phosphonic acid’s tendency to form salts, and reporting limits (RLs) should align with regional guidelines (e.g., RLs range from 0.01–0.2 mg/kg in the EU ). For plant tissues, extraction protocols should include chelating agents to minimize metal interference .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound against fungal pathogens?

  • Methodology : Conduct enzymatic inhibition assays (e.g., targeting fungal glyceraldehyde-3-phosphate dehydrogenase, as seen in related phosphonates ). Pair kinetic studies with molecular docking simulations to identify binding interactions. Compare results to structurally similar compounds (e.g., fosetyl-aluminum derivatives) to delineate structure-activity relationships .

Q. How does the environmental persistence of this compound affect its detection in perennial crops, and what models predict its long-term bioavailability?

  • Methodology : Longitudinal field studies with LC-MS/MS monitoring can track residual levels in crops. Computational models (e.g., fugacity-based fate models) should integrate soil pH, microbial degradation rates, and plant translocation data. Note that phosphonic acid can persist for years in woody plants due to vascular storage .

Q. What computational strategies elucidate the coordination chemistry of this compound in catalytic or material science applications?

  • Methodology : Employ density functional theory (DFT) to study adsorption on metal oxides (e.g., TiO2_2) or supramolecular assembly. Molecular dynamics (MD) simulations can reveal hydration effects on proton conductivity in ionomers, as demonstrated for sulfonic/phosphonic acid hybrids . Validate predictions with EXAFS or XPS.

Methodological Considerations

Q. How should researchers address discrepancies in reported pKa values for phosphonic acid derivatives during experimental design?

  • Methodology : Use potentiometric titration coupled with 31^{31}P NMR to resolve ambiguities in protonation states. For example, phosphonoacetic acid has pKa1_1 = 0.78 for the phosphonic group . Buffer selection must account for pH-dependent speciation to ensure reproducibility in biological assays.

Q. What protocols ensure safe handling and regulatory compliance when working with this compound in lab settings?

  • Methodology : Follow OSHA/NIOSH guidelines for phosphonic acids: use fume hoods, PPE (nitrile gloves, goggles), and neutralization protocols for spills (e.g., calcium hydroxide). Document disposal via approved hazardous waste contractors, adhering to EPA/DOT regulations .

Data Interpretation and Contradictions

Q. How can conflicting results on the origin of phosphonic acid residues in organic products be resolved?

  • Methodology : Apply isotopic labeling (e.g., 18^{18}O tracing) to distinguish endogenous plant production vs. exogenous contamination. Cross-validate with soil/water analysis and historical pesticide use data. Note that legacy fosetyl-aluminum applications may degrade into phosphonic acid, complicating source attribution .

Tables for Key Data

Property Value/Technique Reference
Detection Limit (LC-MS/MS)0.01 mg/kg (EU standard)
pKa (phosphonic acid group)~1.0–2.5 (varies by substituent)
Degradation Half-life (soil)30–90 days (pH-dependent)
Synthetic Yield (McKenna)70–85% (optimized for purity)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.